molecular formula C9H12N2O3 B2490447 3-[(4-Nitrophenyl)amino]propan-1-ol CAS No. 86651-99-2

3-[(4-Nitrophenyl)amino]propan-1-ol

Cat. No.: B2490447
CAS No.: 86651-99-2
M. Wt: 196.206
InChI Key: WVKYZNIVNCTAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Nitrophenyl)amino]propan-1-ol is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a nitrophenyl group attached to an amino group, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)amino]propan-1-ol typically involves the reaction of 4-nitroaniline with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 4-nitroaniline attacks the carbon atom of 3-chloropropanol, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase the yield and purity of the product. The process may also involve purification steps like recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-[(4-Nitrophenyl)amino]propanal.

    Reduction: Formation of 3-[(4-Aminophenyl)amino]propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[(4-Nitrophenyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Aminophenyl)amino]propan-1-ol
  • 3-[(4-Methylphenyl)amino]propan-1-ol
  • 3-[(4-Chlorophenyl)amino]propan-1-ol

Uniqueness

3-[(4-Nitrophenyl)amino]propan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo reduction to form an amino group, providing a versatile functional handle for further chemical modifications.

Properties

IUPAC Name

3-(4-nitroanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h2-5,10,12H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKYZNIVNCTAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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